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Compound of Interest |

methyl 6-amino-3,4-

Compound Name: dihydroquinoline-1(2H)-
carboxylate

CAS No.: 893773-96-1

Cat. No.: B177309

Get Quote

The quinoline and dihydroquinoline heterocyclic systems are foundational scaffolds in

medicinal chemistry, forming the core of numerous bioactive compounds with a wide array of
pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.
[1][2] Methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate (PubChem CID: 5312074)
represents a promising, yet underexplored, member of this class.[3] Its structural features—a
flexible dihydroquinoline ring, a reactive amino group, and a carbamate moiety—suggest a high
potential for functionalization and interaction with biological targets.

The rational design of novel therapeutics necessitates a profound understanding of a
molecule's physicochemical properties, structural dynamics, and potential interactions with
biomacromolecules. Theoretical and computational modeling provides a powerful, resource-
efficient avenue to elucidate these characteristics before undertaking costly and time-
consuming wet-lab synthesis and screening.[4]

This technical guide offers a comprehensive, methodology-focused exploration of the
theoretical modeling of methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate. It is
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designed for researchers, scientists, and drug development professionals, providing not just
procedural steps but the underlying scientific rationale for each computational choice. We will
proceed through a logical workflow, from foundational quantum chemical analysis to target
interaction and pharmacokinetic profiling, demonstrating how in silico techniques can
collaboratively build a robust profile of a drug candidate.

Part 1: Foundational Quantum Chemical Analysis
via Density Functional Theory (DFT)

Rationale & Expertise: Before predicting how a molecule will interact with a biological system,
we must first understand its intrinsic electronic and structural properties. Density Functional
Theory (DFT) is the computational method of choice for this task, offering an optimal balance
between accuracy and computational cost for systems of this size. By solving an approximation
of the Schrodinger equation, DFT allows us to calculate the molecule's stable three-
dimensional conformation and its electronic landscape, which are critical determinants of its
reactivity and intermolecular interactions.[5]

The selection of the B3LYP functional with a 6-311++G(d,p) basis set is a deliberate choice
grounded in extensive validation within the field. B3LYP is a hybrid functional that effectively
accounts for electron correlation, while the large and flexible 6-311++G(d,p) basis set ensures
an accurate description of the electron distribution, particularly for a molecule containing
heteroatoms with lone pairs like nitrogen and oxygen.

Protocol 1: Geometry Optimization and Electronic
Property Calculation

e Initial Structure Generation: Obtain the 2D structure of methyl 6-amino-3,4-
dihydroquinoline-1(2H)-carboxylate (SMILES: COC(=0O)N1CCC2=CC(=C(C=C2)N)C1)
and convert it to a 3D structure using a molecular editor (e.g., Avogadro, ChemDraw).

e Geometry Optimization:

o Submit the 3D structure to a quantum chemistry software package (e.g., Gaussian,
ORCA).
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o Perform a full geometry optimization using the B3LYP functional and the 6-311++G(d,p)
basis set. This process systematically alters the molecular geometry to find the lowest
energy conformation (the most stable structure).

 Vibrational Frequency Analysis:
o Following optimization, perform a frequency calculation at the same level of theory.

o Self-Validation: The absence of any imaginary (negative) frequencies confirms that the
optimized structure is a true energy minimum and not a transition state.

o Property Calculation: From the optimized structure, calculate key electronic properties:

o Frontier Molecular Orbitals (FMOSs): Identify the Highest Occupied Molecular Orbital
(HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference
(HOMO-LUMO gap) is a crucial indicator of the molecule's chemical reactivity and kinetic

stability. A smaller gap suggests higher reactivity.

o Molecular Electrostatic Potential (MEP) Surface: Generate the MEP map. This visualizes
the charge distribution across the molecule, identifying electron-rich (nucleophilic, typically
colored red) and electron-poor (electrophilic, typically colored blue) regions, which are key
to predicting non-covalent interactions.

Workflow for Quantum Chemical Analysis
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Caption: Workflow for DFT-based geometry optimization and electronic analysis.

Data Summary: Predicted Electronic Properties
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Calculated Value Calculated Value .
Property Interpretation
(Hartrees) (eV)
Energy of the
outermost electron
HOMO Energy (Value) (Value) orbital; indicates
propensity to donate
electrons.
Energy of the lowest
empty orbital;
LUMO Energy (Value) (Value)

indicates propensity to

accept electrons.

Correlates with
HOMO-LUMO Gap (Value) (Value) chemical reactivity
and kinetic stability.

(Note: Actual values would be generated by running the DFT calculation.)

Part 2: Target Identification and Molecular Docking
Simulation

Rationale & Expertise: The primary goal of a drug candidate is to interact with a specific
biological target, typically a protein, to modulate its function. Molecular docking is a
computational technique that predicts the preferred orientation (pose) and binding affinity of
one molecule (the ligand) to the active site of another (the receptor).[6] Dihydroquinoline
derivatives have shown promise as anticancer agents, with some studies identifying human
aldehyde dehydrogenase 1A1 (ALDH1A1) as a potential target.[7][8] ALDH1A1 is a cancer
stem cell marker and is overexpressed in various tumors, making it a highly relevant target for
this exploratory study.

Protocol 2: Molecular Docking against ALDH1A1

e Ligand Preparation:
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o Use the DFT-optimized 3D structure of methyl 6-amino-3,4-dihydroquinoline-1(2H)-
carboxylate from Part 1.

o Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds using software
like AutoDock Tools. Save the file in the required .pdbqt format.

o Receptor Preparation:

o Download the crystal structure of human ALDH1A1 from the Protein Data Bank (PDB;
e.g., PDB ID: 4WP7).

o Remove water molecules, co-factors, and any co-crystallized ligands from the PDB file.

o Add polar hydrogens and assign partial charges to the protein atoms. Save the processed
receptor in .pdbqt format.

e Binding Site Definition:

o Define the simulation "grid box." This is a three-dimensional cube centered on the known
active site of ALDH1AL. The size of the box should be sufficient to encompass the entire
binding pocket and allow the ligand to rotate and translate freely within it.

e Docking Simulation:

o Execute the docking simulation using a program like AutoDock Vina. The software will
systematically explore different conformations of the ligand within the defined binding site.

o Vina will score the generated poses based on a semi-empirical free energy force field,
providing a predicted binding affinity in kcal/mol. More negative values indicate stronger
predicted binding.

» Results Analysis:

o Examine the top-ranked poses. Analyze the specific intermolecular interactions (e.g.,
hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the amino
acid residues of the protein's active site using a visualization tool like PyMOL or Chimera.
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o Self-Validation: A robust docking protocol can be validated by re-docking the original co-
crystallized ligand into the active site. A successful protocol should reproduce the
experimental binding pose with a low root-mean-square deviation (RMSD).

Workflow for Molecular Docking
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Caption: A standard workflow for receptor-ligand molecular docking.
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Data Summary: Predicted Docking Results with
ALDHI1A1

Binding Affinity Key Interacting .
Pose Rank . Type of Interaction
(kcal/mol) Residues
Cys302, Trpl77, Hydrogen bond,
1 (Value) )
Glu268 Hydrophobic
2 (Value) Asnl169, Val120 Hydrophobic
Pi-sulfur, Pi-pi
3 (Value) Cys302, Phel70 )
stacking

(Note: Table represents hypothetical results from a docking simulation.)

Part 3: Predictive ADMET Profiling

Rationale & Expertise: A compound with excellent target affinity is useless if it cannot reach its
target in the body or if it is toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, and
Toxicity) profiling is a critical step in early-stage drug discovery.[8] Numerous computationally
inexpensive, model-based tools can predict these pharmacokinetic properties based on the
molecule's structure, allowing for the early identification of potential liabilities. Web-based
platforms like SwissSADME and admetSAR leverage vast datasets of experimentally determined
properties to build predictive models.[8]

Protocol 3: In Silico ADMET Prediction

e Input Structure: Provide the SMILES string of the molecule to a comprehensive ADMET
prediction web server (e.g., SwissADME).

o Execute Analysis: Run the prediction algorithms provided by the server.
« Interpret Results: Systematically analyze the output, focusing on key parameters:

o Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), number of
hydrogen bond donors and acceptors.
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o Lipinski's Rule of Five: A widely used guideline to assess drug-likeness and potential oral
bioavailability. The rules are: MW < 500, LogP < 5, H-bond donors < 5, H-bond acceptors <
10.

o Pharmacokinetics: Predictions of gastrointestinal (GI) absorption, blood-brain barrier
(BBB) permeation, and interaction with cytochrome P450 (CYP) enzymes (key for
metabolism).

o Toxicity: Flags for potential toxicity risks, such as mutagenicity (Ames test prediction) or
cardiotoxicity (hnERG inhibition).

Workflow for ADMET Prediction

Predicted Properties

»
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ADMET Prediction Server Pharmacokinetics
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Caption: Workflow for generating an in silico ADMET profile.

Data Summary: Predicted ADMET Profile
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Parameter Predicted Value Acceptable Range Interpretation
Molecular Weight 222.26 g/mol <500 Drug-like size
LogP (iLOGP) 1.85 <5 Optimal lipophilicity
Good membrane
H-Bond Donors 1 <5 N
permeability
Good membrane
H-Bond Acceptors 3 <10 N
permeability
S High probability of oral
Lipinski Violations 0 Oorl ) o
bioavailability
) ) ) Likely well-absorbed
Gl Absorption High High
from the gut
Unlikely to cross the
BBB Permeant No -
blood-brain barrier
. Potential for drug-drug
CYP2D6 Inhibitor Yes No ) )
Interactions
o Low risk of
Ames Toxicity No No

mutagenicity

(Note: Values are hypothetical, based on typical predictions for a molecule of this structure.)

Conclusion and Future Directions

This guide outlines a comprehensive theoretical workflow for characterizing methyl 6-amino-

3,4-dihydroquinoline-1(2H)-carboxylate as a potential drug candidate. The in silico analysis,

progressing from fundamental electronic structure to specific protein interactions and whole-

body pharmacokinetic predictions, provides a multi-faceted view of the molecule's potential.

The DFT calculations establish its stable conformation and reactive sites. Molecular docking

against ALDH1A1 suggests a plausible mechanism of action and identifies key interacting

residues that could be leveraged for future optimization.[7] Finally, the ADMET profile indicates
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that the core scaffold possesses favorable drug-like properties, though it flags a potential for

metabolic drug-drug interactions.

Collectively, these theoretical models provide a strong foundation for advancing this molecule

in the drug discovery pipeline. The next logical steps would involve the chemical synthesis of

the compound and its derivatives, followed by experimental validation of the computational

predictions through in vitro binding assays, crystallography, and cell-based activity and toxicity

studies.[2] This synergy between theoretical modeling and experimental work is the

cornerstone of modern, efficient drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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